![molecular formula C25H32N2O6S3 B1230703 N1-butan-2-yl-N4-[2-(3,4-dimethoxyphenyl)ethyl]-N4-(thiophen-2-ylmethyl)benzene-1,4-disulfonamide](/img/structure/B1230703.png)
N1-butan-2-yl-N4-[2-(3,4-dimethoxyphenyl)ethyl]-N4-(thiophen-2-ylmethyl)benzene-1,4-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-butan-2-yl-N4-[2-(3,4-dimethoxyphenyl)ethyl]-N4-(thiophen-2-ylmethyl)benzene-1,4-disulfonamide is a sulfonamide.
Scientific Research Applications
Photocatalysis in Organic Synthesis
A study by Zhang et al. (2017) explored the use of photoinduced direct oxidative annulation in organic synthesis, using compounds including those with furan/thiophen-2-yl structures. This process avoids the need for transition metals and oxidants, highlighting an environmentally friendly approach to synthesizing polyheterocyclic compounds (Zhang et al., 2017).
Synthesis of Novel Antibacterial Agents
Research conducted by Spoorthy et al. (2021) involved the synthesis of various ethyl benzodioxophosphol-oxothiazolidin-thiophene carboxylates, demonstrating potential antibacterial properties. Their study indicates the relevance of thiophene-related compounds in developing new antimicrobial agents (Spoorthy et al., 2021).
Biological Evaluation of Dihydropyridine Derivatives
Ghorbani‐Vaghei et al. (2016) investigated the synthesis of new 1,4-dihydropyridine derivatives using benzene-1,3-disulfonamide as a catalyst. These derivatives were found to have significant antibacterial and antioxidant properties, highlighting the compound's role in medicinal chemistry (Ghorbani‐Vaghei et al., 2016).
Development of Angiotensin II Antagonists
Ashton et al. (1994) developed a series of triazolinone biphenylsulfonamide derivatives as angiotensin II antagonists. These compounds, with sulfonamide groups, displayed high affinity for the AT1 receptor and showed potential as dual AT1/AT2 receptor antagonists, relevant for cardiovascular therapies (Ashton et al., 1994).
Application in Organic Photovoltaics
A study by Ding et al. (2012) focused on the synthesis of conjugated copolymers containing thiophene units for use in solar cells. These polymers, due to their good solubility and thermal stability, demonstrated promising applications in the field of renewable energy (Ding et al., 2012).
Properties
Molecular Formula |
C25H32N2O6S3 |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
1-N-butan-2-yl-4-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-N-(thiophen-2-ylmethyl)benzene-1,4-disulfonamide |
InChI |
InChI=1S/C25H32N2O6S3/c1-5-19(2)26-35(28,29)22-9-11-23(12-10-22)36(30,31)27(18-21-7-6-16-34-21)15-14-20-8-13-24(32-3)25(17-20)33-4/h6-13,16-17,19,26H,5,14-15,18H2,1-4H3 |
InChI Key |
STGROPKKZNMECS-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CC=CS3 |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CC=CS3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


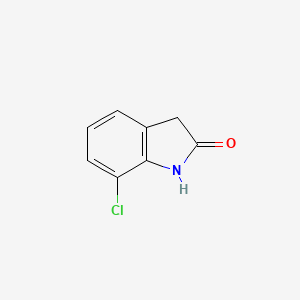
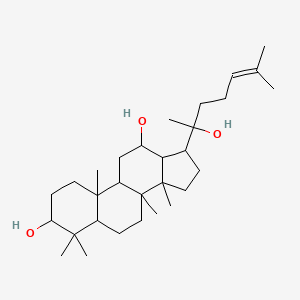
![2-[(1-acetyl-2-benzimidazolyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B1230624.png)
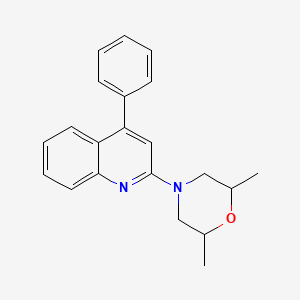
![3-[4-Oxo-2-[(4-oxo-2-pyrido[1,2-a]pyrimidinyl)methylthio]-3-thieno[3,2-d]pyrimidinyl]propanoic acid](/img/structure/B1230628.png)
![2-[1-(2-Methylphenyl)-3-oxo-3-thiophen-2-ylpropyl]propanedinitrile](/img/structure/B1230629.png)
![2-Amino-5-[[4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-propan-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/no-structure.png)
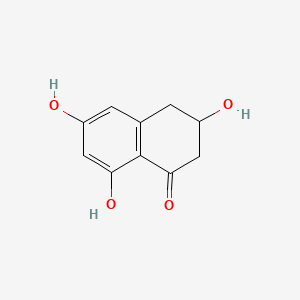
![methyl 3,4,5-trihydroxy-6-[[2-hydroxy-4-(hydroxymethyl)-8a-methoxycarbonyl-4,6a,6b,11,12,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picen-3-yl]oxy]oxane-2-carboxylate](/img/structure/B1230635.png)
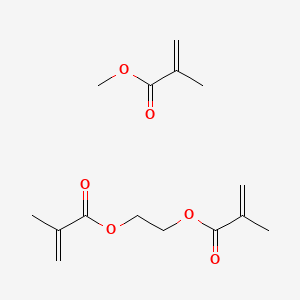

![3-[3-[(4-chlorophenyl)methylthio]-5-pyridin-4-yl-1,2,4-triazol-4-yl]-N,N-dimethyl-1-propanamine](/img/structure/B1230641.png)
![N-[2-(3-ethoxypropylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B1230643.png)
![7-(2,4-Dichlorophenyl)-5-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B1230644.png)
